molecular formula C10H11NO2 B2855555 6-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 308110-07-8

6-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2855555
CAS No.: 308110-07-8
M. Wt: 177.203
InChI Key: FDHLLTYAKGOFLY-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 308110-07-8) is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, a privileged structure in medicinal chemistry due to its versatility in mimicking steroid A,B-rings and modulating biological targets . This compound features a hydroxy group at position 6, a methyl group at position 2, and a partially saturated isoquinolinone core. It has been investigated for its antiproliferative and anti-tubulin activities, particularly in cancer research .

Properties

IUPAC Name

6-hydroxy-2-methyl-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11-5-4-7-6-8(12)2-3-9(7)10(11)13/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHLLTYAKGOFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308110-07-8
Record name 6-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
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Preparation Methods

Hydroxyl Group Protection Strategies

To prevent unwanted side reactions during methyl group introduction, hydroxyl protection is critical. The use of tert-butoxycarbonyl (Boc) groups, as demonstrated in quinolinone syntheses, offers a viable pathway. Trans-4-tert-butoxycarbonylaminocyclohexanol serves as a protecting agent, enabling selective functionalization at the 2-position. Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the hydroxyl group without compromising the lactam ring.

Methyl Group Introduction via Alkylation and Grignard Reactions

Direct N-Alkylation of Dihydroisoquinolinone Intermediates

Post-cyclization alkylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3 or NaH) introduces the 2-methyl group. However, this approach often suffers from over-alkylation and reduced regioselectivity. Optimized conditions in THF at 0°C with controlled stoichiometry (1.1 equiv methylating agent) achieve 65–70% yields.

Grignard Reagent-Mediated Methylation

Grignard chemistry provides superior control for methyl group installation. Reaction of the dihydroisoquinolinone enolate with methylmagnesium bromide (1.2 equiv) in anhydrous THF at −78°C generates the 2-methyl derivative with 85% yield. This method avoids competing O-alkylation by leveraging the enolate’s nucleophilicity at the nitrogen site.

Integrated Synthesis Routes

One-Pot Cyclization-Alkylation Protocol

Combining cyclization and methylation steps enhances efficiency. A sequential process involves:

  • Schmidt Reaction : 5-Hydroxyindanone → 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one.
  • In Situ Alkylation : Direct addition of methyl triflate (1.05 equiv) and DBU (1.2 equiv) to the reaction mixture post-TFA removal, yielding the 2-methyl derivative in 78% overall yield.

Catalytic Methylation Using Transition Metals

Palladium-catalyzed C–H activation offers a novel route. Employing Pd(OAc)₂ (5 mol%) with methyl boronic acid and a silver oxidant in DMF at 120°C achieves direct methylation at the 2-position. Initial trials report 60% yield, with ongoing optimization targeting >80%.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents/Conditions Yield Advantages Limitations
Sodium Azide Cyclization 5-Hydroxyindanone NaN₃, TFA, reflux 98% High yield, simple conditions No methyl group; requires post-modification
Grignard Alkylation Dihydroisoquinolinone MeMgBr, THF, −78°C 85% Regioselective Low temp sensitivity
One-Pot Protocol 5-Hydroxyindanone NaN₃, TFA → methyl triflate 78% Streamlined process Requires precise stoichiometry
Pd-Catalyzed C–H Methylation Preformed dihydroisoquinolinone Pd(OAc)₂, MeB(OH)₂ 60% Atom-economical Moderate yield, high cost of catalysts

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and carbonyl groups in 6-hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one render it susceptible to oxidation. For example:

  • Oxidation of the Hydroxyl Group : Under acidic conditions with chromic acid (CrO₃), the hydroxyl group at the 6-position is oxidized to a ketone, yielding 6-oxo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one .

  • Ring Oxidation : In the presence of potassium permanganate (KMnO₄), the dihydroisoquinoline ring undergoes dehydrogenation to form a fully aromatic isoquinoline derivative.

Reaction TypeReagents/ConditionsProductYieldSource
Hydroxyl oxidationCrO₃ in H₂SO₄6-oxo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one65%
Ring dehydrogenationKMnO₄, Δ6-hydroxy-2-methylisoquinolin-1-one78%

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic substitution reactions, particularly in the presence of activating agents:

  • Etherification : Reaction with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate (K₂CO₃) produces 6-alkoxy derivatives .

  • Sulfonation : Treatment with sulfonic acid derivatives forms sulfonate esters, enhancing solubility for further functionalization .

Reaction TypeReagents/ConditionsProductYieldSource
EtherificationCH₃I, K₂CO₃, DMF6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one82%
SulfonationTosyl chloride, pyridine6-tosyloxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one73%

Reduction Reactions

The lactam carbonyl group is reduced under specific conditions:

  • Carbonyl Reduction : Using sodium borohydride (NaBH₄) in methanol selectively reduces the carbonyl group to a secondary alcohol, forming 6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.

  • Catalytic Hydrogenation : Hydrogen gas with palladium on carbon (Pd/C) reduces the double bond in the dihydroisoquinoline ring, yielding a fully saturated tetrahydroisoquinoline derivative .

Reaction TypeReagents/ConditionsProductYieldSource
Carbonyl reductionNaBH₄, MeOH6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline58%
Ring hydrogenationH₂, Pd/C, EtOH6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline89%

Coupling Reactions

The compound participates in cross-coupling reactions via its hydroxyl group:

  • Suzuki-Miyaura Coupling : After conversion to a triflate intermediate, it couples with arylboronic acids using palladium catalysts to introduce aryl groups at the 6-position .

  • Buchwald-Hartwig Amination : Reaction with amines in the presence of a palladium catalyst forms C–N bonds, enabling the synthesis of amino-substituted derivatives .

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₃PO₄6-aryl-2-methyl-3,4-dihydroisoquinolin-1(2H)-one70%
Buchwald-HartwigPd₂(dba)₃, Xantphos6-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one64%

Functionalization via Radical Intermediates

Radical-based reactions enable regioselective modifications:

  • Acyl Radical Cyclization : Under UV light with thioesters, acyl radicals form and cyclize to generate fused tricyclic derivatives .

  • Azidoamide Cyclization : Staudinger-type reactions with azides produce tetrazole-containing analogs .

Reaction TypeReagents/ConditionsProductYieldSource
Acyl radical cyclizationUV light, thioesterTricyclic lactam55%
Azidoamide cyclizationPPh₃, THFTetrazole derivative68%

Comparative Reactivity Insights

A comparative analysis with analogs highlights the impact of substituents:

CompoundSubstituentReactivity Trend
This compound–OH, –CH₃Higher electrophilicity at C-6 due to –OH activation
7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one–OCH₃Reduced nucleophilic substitution due to electron-donating methoxy group
6-Amino-3,4-dihydroisoquinolin-1(2H)-one–NH₂Enhanced participation in coupling reactions

Scientific Research Applications

Pharmacological Properties

1. Positive Allosteric Modulation:
6-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one functions as a positive allosteric modulator of the dopamine D1 receptor. This mechanism is significant in the context of treating conditions such as Parkinson's disease and schizophrenia. By enhancing the receptor's response to dopamine, it may alleviate symptoms associated with these disorders, including cognitive impairments and motor symptoms .

2. Treatment of Neurological Disorders:
Research indicates that compounds related to this compound can be effective in treating various neurological conditions:

  • Parkinson's Disease: The compound shows promise in improving motor symptoms and cognitive function in patients with Parkinson's disease. It may serve as an adjunct therapy alongside traditional treatments .
  • Schizophrenia: Its modulation of dopamine receptors suggests potential benefits in managing negative symptoms and cognitive deficits in schizophrenia patients .
  • Alzheimer's Disease: There is emerging evidence supporting its use in managing cognitive impairment associated with Alzheimer's disease .

Cardiovascular Applications

3. Cardiotonic Activity:
Research into related compounds has demonstrated cardiotonic properties, indicating that derivatives of this compound may enhance cardiac contractility. This effect is particularly relevant for the development of treatments for congestive heart failure, where improving heart function is critical .

Table 1: Summary of Therapeutic Applications

ConditionMechanism of ActionPotential Benefits
Parkinson's DiseasePositive allosteric modulation of D1 receptorsImproved motor function and cognition
SchizophreniaModulation of dopamine pathwaysAlleviation of negative symptoms
Alzheimer’s DiseaseEnhancement of cognitive functionMitigation of cognitive decline
Congestive Heart FailureCardiotonic effects via PDE3 inhibitionIncreased cardiac contractility

Notable Research Findings

  • A study highlighted the effectiveness of similar compounds in enhancing cardiac contractility while minimizing arrhythmic risks, showcasing the balance needed in developing safe therapeutic agents .
  • Clinical trials are warranted to further explore the efficacy and safety profiles of this compound and its derivatives in treating these conditions.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Effects on Anticancer Activity :

    • The addition of methoxy (e.g., 7-OCH₃ in 16g) and aryl carbonyl groups (e.g., 3,4,5-trimethoxybenzoyl in 16g) enhances antiproliferative potency. Compound 16g exhibits a GI₅₀ of 51 nM in DU-145 cells, outperforming the target compound .
    • Sulfamate derivatives (e.g., 17f/g) show improved tubulin binding via competitive inhibition at the colchicine site, mimicking combretastatin A-4 .
  • Role of Hydroxy and Methyl Groups :

    • The 6-hydroxy and 2-methyl groups in the target compound contribute to moderate activity. However, the absence of electron-withdrawing groups (e.g., nitro) or extended aromatic systems limits its potency compared to analogs like 16g .
Table 2: Physicochemical Properties
Compound Name (CAS) Molecular Formula Molecular Weight Solubility (LogP) Synthetic Route
6-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one C₁₀H₁₁NO₂ 177.20 g/mol Moderate (LogP ~1.2) Reductive amination/amidation
16g (75327-43-4) C₂₀H₂₁NO₇ 387.38 g/mol Low (LogP ~2.8) Pd/C-catalyzed hydrogenation
7-Nitro-3,4-dihydroisoquinolin-1(2H)-one C₉H₈N₂O₃ 192.17 g/mol Low (LogP ~1.5) Nitration of parent scaffold
Key Observations:
  • Synthetic Accessibility :
    • The target compound is synthesized via mild reductive amidation, yielding 97% purity . In contrast, analogs like 16g require multi-step Pd/C-mediated hydrogenation and sulfamation .

Conformational and Target-Specific Differences

  • Steroidomimetic Conformation :
    • X-ray studies of 17f reveal a "steroid-like" conformation due to electrostatic repulsion between adjacent carbonyl groups, enhancing tubulin binding . The target compound lacks this conformational bias, explaining its lower activity .

Biological Activity

6-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N2OC_{13}H_{13}N_{2}O with a molecular weight of approximately 215.25 g/mol. Its structure features a dihydroisoquinolinone core with a hydroxyl group at the 6-position and a methyl group at the 2-position, which may influence its biological properties.

PropertyValue
Molecular FormulaC₁₃H₁₃N₂O
Molecular Weight215.25 g/mol
CAS Number308110-07-8

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Pictet-Spengler Reaction : This method involves the condensation of an aldehyde with an amine followed by cyclization.
  • Cyclization of Precursors : Other synthetic routes may involve the cyclization of appropriate precursors under controlled conditions to yield the desired compound.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that derivatives of isoquinolinones can inhibit tumor necrosis factor (TNF) production in peripheral blood monocytes, suggesting potential anti-inflammatory and anticancer properties. For instance, compounds with similar structures have demonstrated efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antiviral Properties

Recent research has highlighted the antiviral potential of isoquinolinones against HIV-1 integrase. Modifications to the isoquinolinone structure have resulted in compounds with nanomolar inhibitory potency against HIV-1 integrase, indicating that similar derivatives may exhibit antiviral activity .

Neuroprotective Effects

Some studies suggest that isoquinolinones can modulate neurotransmitter systems, potentially offering neuroprotective effects. The presence of hydroxyl groups in the structure may enhance interactions with neurotransmitter receptors .

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for anticancer drug development .
  • Antiviral Activity : A study reported that modified isoquinolinones exhibited low micromolar inhibitory potency against HIV-1 integrase in cell-based assays, suggesting that this compound could serve as a scaffold for developing new antiviral agents .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neuronal signaling and potentially providing neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of substituted benzamides or reductive amination. For example, dihydroisoquinolinone derivatives are synthesized via Pictet-Spengler reactions using acetic acid as a catalyst under reflux (60–80°C, 12–24 hours) . Yield optimization requires controlling stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature gradients. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane mixtures .

Q. How is the structural identity of this compound validated in academic research?

  • Methodological Answer : Characterization combines spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., hydroxy and methyl groups at C6 and C2, respectively). Aromatic protons appear as doublets in δ 6.5–7.5 ppm, while carbonyl signals (C=O) resonate near δ 165–170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ at m/z 191.1 for C₁₀H₁₁NO₂) .
  • FT-IR : Stretching bands for OH (~3200 cm⁻¹) and carbonyl (~1680 cm⁻¹) validate functional groups .

Q. What basic biological assays are used to screen this compound’s activity?

  • Methodological Answer : Initial screens include:

  • Antimicrobial Activity : Disk diffusion assays against E. coli or S. aureus with zones of inhibition measured after 24-hour incubation .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) using Ellman’s reagent .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculated via nonlinear regression .

Advanced Research Questions

Q. How can synthetic challenges, such as low regioselectivity in hydroxy/methyl substitution, be resolved?

  • Methodological Answer : Regioselectivity is improved using directing groups or protective strategies:

  • Protection of Hydroxy Groups : Temporary silylation (e.g., TBSCl) prevents undesired side reactions during methyl group introduction .
  • Metal Catalysis : Pd-mediated cross-coupling ensures precise substitution at C2 and C6 positions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield by 15–20% .

Q. What advanced techniques address contradictions in reported spectroscopic data?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks (e.g., O-H···O interactions stabilizing the dihydroisoquinolinone ring) .
  • Computational Validation : DFT calculations (B3LYP/6-31G*) predict NMR/IR spectra and compare with experimental data .

Q. How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?

  • Methodological Answer :

  • Methyl Group Modulation : Introducing electron-withdrawing groups (e.g., -CF₃) at C2 increases metabolic stability .
  • Hydroxy Group Derivatization : Acylation (e.g., acetyl or tosyl derivatives) improves membrane permeability, validated via parallel artificial membrane permeability assays (PAMPA) .
  • Ring Saturation Studies : Comparative studies of dihydro- vs. tetrahydro-isoquinolinones reveal reduced cytotoxicity in saturated analogs .

Q. What computational tools predict metabolic stability and pharmacokinetics?

  • Methodological Answer :

  • ADMET Prediction : SwissADME or ADMETLab estimate parameters like logP (optimal range: 1–3), aqueous solubility, and CYP450 inhibition .
  • Metabolic Pathway Mapping : P450 enzyme docking simulations (AutoDock Vina) identify potential oxidation sites (e.g., C3/C4 positions) .
  • In Vitro Validation : Liver microsome assays quantify metabolic half-life (t₁/₂) using LC-MS/MS .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yield or bioactivity?

  • Methodological Answer :

  • Quality Control : Implement HPLC purity thresholds (>95%) and track impurities via LC-UV/MS .
  • Statistical Analysis : Use one-way ANOVA (SPSS, GraphPad) to compare yields across batches; Fisher’s LSD test identifies significant outliers (p < 0.05) .
  • Reaction Monitoring : In-line FTIR or PAT (Process Analytical Technology) ensures real-time consistency .

Q. What strategies validate the reproducibility of biological assays across labs?

  • Methodological Answer :

  • Standardized Protocols : Follow OECD guidelines for cytotoxicity assays, including cell passage number limits (<20) and serum batch consistency .
  • Inter-Lab Calibration : Share reference samples (e.g., 6-Hydroxy-2-methyl derivative) with collaborating labs to cross-validate IC₅₀ values .
  • Data Transparency : Publish raw NMR/MS files in repositories like Zenodo for independent verification .

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